molecular formula C10H7NO3 B14409317 4-Benzylidene-1,3-oxazolidine-2,5-dione CAS No. 83791-32-6

4-Benzylidene-1,3-oxazolidine-2,5-dione

Cat. No.: B14409317
CAS No.: 83791-32-6
M. Wt: 189.17 g/mol
InChI Key: XIQDZBGJXQZZDQ-UHFFFAOYSA-N
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Description

4-Benzylidene-1,3-oxazolidine-2,5-dione is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1,3-oxazolidine-2,5-dione typically involves the condensation of benzaldehyde with glycine, followed by cyclization. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Oxazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzylidene-1,3-oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1,3-oxazolidine-2,5-dione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Oxazolidinedione
  • 4-Benzyloxazolidine-2,5-dione
  • Oxazolidinones

Uniqueness

4-Benzylidene-1,3-oxazolidine-2,5-dione is unique due to its benzylidene group, which imparts distinct chemical properties and reactivity compared to other oxazolidine derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its bioactivity profile .

Properties

CAS No.

83791-32-6

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-benzylidene-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H7NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,13)

InChI Key

XIQDZBGJXQZZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=O)N2

Origin of Product

United States

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